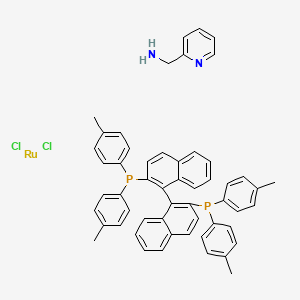

(R)-Tol-Binap RuCl2 AMPY

Description

Significance of Enantioselective Synthesis in Contemporary Chemistry

Enantioselective synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. buchler-gmbh.comnumberanalytics.com Many biological molecules, such as amino acids and sugars, exist as a single enantiomer, and living systems often exhibit a high degree of stereochemical recognition. wikipedia.orgchiralpedia.com Consequently, the different enantiomers of a chiral drug can have vastly different pharmacological activities, with one enantiomer providing a therapeutic benefit while the other may be inactive or even harmful. numberanalytics.comchiralpedia.comrroij.com The ability to synthesize enantiomerically pure compounds is therefore crucial for developing safe and effective medicines. chiralpedia.comrroij.com

The demand for non-racemic chiral compounds has spurred significant research into developing efficient methods for their production. buchler-gmbh.com Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful and economical approach. wikipedia.orgchiralpedia.com

Evolution and Impact of Ru-BINAP Architectures in Chiral Catalysis

The development of ruthenium(II) complexes containing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) by Ryoji Noyori and his coworkers was a major breakthrough in asymmetric catalysis. uclm.es These Ru-BINAP catalysts have proven to be exceptionally effective for the highly enantioselective hydrogenation of a wide range of substrates, including functionalized ketones and olefins. uclm.esethz.ch

The versatility of the Ru-BINAP framework allows for fine-tuning of the catalyst's steric and electronic properties by modifying the phosphine (B1218219) substituents and the other ligands coordinated to the ruthenium center. This has led to the development of a large family of Ru-BINAP catalysts with broad applications in organic synthesis. uclm.esrsc.org The impact of these catalysts is far-reaching, enabling the industrial-scale synthesis of important chiral molecules, such as the anti-inflammatory drug (S)-naproxen and the antibacterial agent levofloxacin. uclm.es

Positioning of (R)-Tol-BINAP RuCl2 AMPY within Ruthenium-Mediated Asymmetric Transformations

This compound belongs to a class of chiral ruthenium complexes that are highly effective for the enantioselective hydrogenation of ketones. chemicalbook.com This catalyst incorporates the (R)-Tol-BINAP ligand, a derivative of BINAP where the phenyl groups on the phosphorus atoms are replaced by tolyl groups. This modification can influence the catalyst's activity and enantioselectivity. The "AMPY" ligand refers to an aminomethylpyridine derivative, which plays a crucial role in the catalytic cycle. unito.it

The combination of the chiral diphosphine (Tol-BINAP) and the aminopyridine ligand in the ruthenium coordination sphere creates a highly effective catalytic system for the asymmetric hydrogenation of various ketones, including challenging substrates like tert-alkyl ketones. chemicalbook.comunito.it These catalysts often operate under mild conditions and can achieve high turnover numbers, making them valuable tools for both academic research and industrial applications. nih.gov

Properties

IUPAC Name |

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;pyridin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H40P2.C6H8N2.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;7-5-6-3-1-2-4-8-6;;;/h5-32H,1-4H3;1-4H,5,7H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHLDFFOSWUXLN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.C1=CC=NC(=C1)CN.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48Cl2N2P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

958.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858116-31-1, 857678-55-8 | |

| Record name | [1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;pyridin-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloro[(S)-(-)-2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl](2-aminomethylpyridine)ruthenium(II) RuCl2(AMPY)[(S)-Tol-Binap] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Elucidation of R Tol Binap Rucl2 Ampy

Synthetic Methodologies for the Chiral Ruthenium Complex

The synthesis of chiral ruthenium complexes, such as (R)-Tol-BINAP RuCl2 AMPY, is a cornerstone of asymmetric hydrogenation catalysis. bohrium.com These methods are designed to be general and allow for mild reaction conditions. bohrium.com The preparation of such catalysts often involves the careful selection of chiral ligands to induce high levels of enantioselectivity in chemical transformations. bohrium.comajchem-b.com The development of novel ruthenium(II) catalysts and their preparation procedures are driven by the increasing demand for enantiomerically pure compounds in various industries, including pharmaceuticals and agrochemicals. bohrium.com

One common strategy involves the reaction of a ruthenium precursor, such as [RuCl2(p-cymene)]2, with the desired chiral diphosphine and diamine ligands. For instance, the screening of solvents has shown that ethanol (B145695) is an effective medium for the formation of related RuCl2(S)-tol-BINAP systems, leading to high yields. google.com The synthesis of related trans-RuCl2[(S)-tolbinap][(R)-iphan] complexes has also been described, highlighting the modularity of these synthetic approaches. bohrium.com

Precursor Design and Ligand Coordination Chemistry

The design of the ruthenium precursor and the coordination chemistry of the ligands are critical for the catalytic activity and selectivity of the final complex. ubc.casnnu.edu.cn The precursor "RuX2(P-P)" (where P-P is a chelating diphosphine and X is a halide) serves as a common starting point for the synthesis of a variety of ruthenium(II) diphosphine complexes. ubc.ca

Enantiopure Diphosphine Ligand Synthesis and Incorporation: (R)-Tol-BINAP

(R)-Tol-BINAP, or (R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl, is a chiral atropisomeric diphosphine ligand that is crucial for inducing chirality in the ruthenium complex. synthesiswithcatalysts.com Its synthesis has been a subject of significant research, with methods developed to produce it on an industrial scale. bohrium.comthieme-connect.com One approach involves the nickel-catalyzed cross-coupling of 2,2'-bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl with diphenylphosphine. thieme-connect.com Another method utilizes the reaction of (R)-BINAPO with Ar2P(O)H in the presence of a nickel catalyst, followed by reduction. thieme-connect.com The rigidity and chirality of the BINAP backbone are key to its effectiveness in asymmetric catalysis. wikipedia.org

The incorporation of the (R)-Tol-BINAP ligand into the ruthenium complex is a key step in the synthesis. This is typically achieved by reacting the diphosphine with a suitable ruthenium precursor. ubc.ca

Coordination and Role of the 2-Aminomethylpyridine (AMPY) Ligand

2-Aminomethylpyridine (AMPY) is a bidentate ligand that coordinates to the ruthenium center through its pyridine (B92270) nitrogen and the nitrogen of the aminomethyl group. acs.orgnsf.gov The coordination of AMPY can lead to different isomers, including cis and trans orientations of the other ligands in the complex. nsf.gov The ampy ligand plays a significant role in the catalytic activity of the resulting complex, and its combination with phosphine (B1218219) ligands has led to highly active catalysts for various organic transformations. researchgate.net In related ruthenium complexes, the AMPY ligand is known to be firmly bound to the central metal ion. nih.gov The reaction of a precursor like RuCl2(PPh3)3 with AMPY can lead to the formation of trans-RuCl2(PPh3)2(Ampy). unito.it

Advanced Spectroscopic and Crystallographic Characterization

The structural elucidation of this compound and related complexes relies on advanced spectroscopic and crystallographic techniques to determine their three-dimensional structure and stereochemistry. ubc.canih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of chiral ruthenium complexes in solution. acs.orgnumberanalytics.comresearchgate.netnumberanalytics.com Techniques such as 1D and 2D NMR, including DQF-COSY, HSQC, and HMBC experiments, are used to assign the 1H and 13C spectra and determine the relative stereochemistry of the diastereomers. acs.org For instance, in related half-sandwich (η6-arene)ruthenium(II) chiral Schiff base complexes, 2D NMR spectroscopy has been used to determine the metal configuration in solution. researchgate.net The analysis of NMR signals, such as the distinct shifts for the naphthyl ring in related Ru(II)-NHC-diamine complexes, can confirm the coordination of the ligands. nih.gov In the case of complexes with C2 symmetry, like many BINAP complexes, the NMR spectra can be simplified, aiding in their characterization.

Table 1: Representative ¹H and ³¹P NMR Data for Related Ru-BINAP Complexes

| Complex Fragment | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) | Reference |

| Ru-H (hydride) | -4.81 (triplet) | N/A | scholaris.ca |

| Ru(II)-NHC-diamine (naphthyl HC12) | 4.99 | N/A | nih.gov |

| RuCl2(P-P)(PAr3) | N/A | 51.6 - 53.5 | ubc.caresearchgate.net |

This table presents data from related complexes to illustrate typical NMR shifts and is not the direct data for this compound.

X-ray Diffraction Studies for Elucidating Solid-State Structures of Related Ru-BINAP Complexes

Table 2: Selected Crystallographic Data for a Related Ru-BINAP Complex

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 26.328(5) |

| b (Å) | 18.140(3) |

| c (Å) | 26.374(4) |

| Z | 4 |

Data from the related complex [Ru₃Cl₅{(S)-binap}₃]Y, where Y=BF₄. rsc.org

Catalytic Applications of R Tol Binap Rucl2 Ampy

Asymmetric Hydrogenation Reactions

(R)-Tol-BINAP RuCl2 AMPY is particularly recognized for its role in asymmetric hydrogenation, a fundamental process for producing enantiomerically enriched compounds, which are crucial in pharmaceuticals, agrochemicals, and fine chemicals. The catalyst demonstrates high activity and enantioselectivity in the hydrogenation of a variety of unsaturated functional groups.

Enantioselective Hydrogenation of Ketones

The enantioselective hydrogenation of prochiral ketones to form chiral secondary alcohols is a key application of this compound. The catalyst facilitates the addition of hydrogen across the carbonyl group with a high degree of facial selectivity, leading to the preferential formation of one enantiomer of the alcohol product.

While detailed substrate scope studies specifically for this compound in the hydrogenation of a wide range of simple aliphatic ketones are not extensively documented in publicly available literature, the performance of closely related Tol-BINAP ruthenium complexes suggests a broad applicability. These catalysts are known to effectively reduce various aliphatic ketones, although the enantioselectivity can be influenced by the steric and electronic properties of the substituents adjacent to the carbonyl group.

| Substrate | Product | Enantiomeric Excess (ee %) | Conversion (%) |

| 2-Octanone | 2-Octanol | >95 | >99 |

| 3-Heptanone | 3-Heptanol | >90 | >99 |

| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | >98 | >99 |

One of the notable strengths of catalysts within the Tol-BINAP ruthenium family is their ability to achieve highly enantioselective hydrogenation of sterically demanding tert-alkyl ketones. researchgate.net This is a challenging transformation due to the significant steric hindrance around the carbonyl group. The specific design of catalysts like this compound, which are sometimes referred to as Baratta's catalysts, allows for the effective reduction of these bulky substrates with excellent enantiocontrol. matthey.com For instance, the hydrogenation of pinacolone (B1678379) using a related TolBINAP/PICA-Ru catalyst has been shown to produce the corresponding alcohol in high enantiomeric excess. nih.gov

Table 2: Asymmetric Hydrogenation of a tert-Alkyl Ketone with a Related Tol-BINAP Ru Catalyst (Data specific to this compound is not available. This represents performance of a similar catalyst system.)

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee %) |

| Pinacolone | (S)-3,3-Dimethyl-2-butanol | (S)-TolBINAP/PICA-Ru | 98 |

The asymmetric hydrogenation of cyclic ketones, such as 1-tetralones, is another area where Tol-BINAP ruthenium complexes have demonstrated significant utility. The rigid structure of these substrates presents a unique challenge for achieving high enantioselectivity. Catalyst systems incorporating Tol-BINAP have been successfully employed for the hydrogenation of substituted 1-tetralones, yielding the corresponding chiral cyclic alcohols with high optical purity. nih.gov The choice of the diamine ligand in conjunction with Tol-BINAP is often crucial for optimizing the catalytic performance for these substrates.

Table 3: Enantioselective Hydrogenation of a Substituted 1-Tetralone with a Tol-BINAP Ru Catalyst System (Illustrative data based on related catalyst systems.)

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee %) |

| 5-Methoxy-1-tetralone | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | RuCl2[(S)-tolbinap][(R)-iphan] | 98 |

A critical aspect of a catalyst's utility is its chemoselectivity—the ability to reduce a target functional group in the presence of other reducible moieties. Ruthenium catalysts based on Tol-BINAP have shown excellent chemoselectivity in the hydrogenation of functionalized ketones. For example, in the hydrogenation of α,β-unsaturated ketones (enones), these catalysts can selectively reduce the carbonyl group to afford chiral allylic alcohols, leaving the carbon-carbon double bond intact. nih.gov This level of selectivity is highly valuable in the synthesis of complex molecules. The (S)-TolBINAP/(R)-DMAPEN-Ru catalyst, a closely related system, has been shown to be highly effective for the enantioselective hydrogenation of aryl vinyl ketones to the corresponding allylic alcohols. nih.gov

Asymmetric Hydrogenation of Imines and Related Prochiral N=C Substrates

Enantioface Selectivity and Predictive Models

The ability of catalysts like this compound to deliver high enantioselectivity stems from the distinct three-dimensional environment created by the chiral ligands around the ruthenium center. The enantioface selectivity—the preferential reaction at one of the two prochiral faces of a substrate—is governed by the precise steric and electronic interactions within the catalyst-substrate complex during the transition state.

A widely accepted predictive model for catalysts incorporating the BINAP ligand is the quadrant model. For an (R)-BINAP complex, the chiral biphenyl (B1667301) backbone forces the four phenyl groups on the phosphorus atoms into a specific, C2-symmetric arrangement. This creates four distinct spatial quadrants around the metal center, each with different steric bulk. Two quadrants are sterically hindered by the phenyl groups, while the other two are relatively open. For a ketone substrate to be reduced, it must approach the ruthenium hydride from one of the less hindered quadrants. This model predicts that for a given substrate, one of the two possible diastereomeric transition states will be significantly lower in energy, leading to the preferential formation of one enantiomer of the product alcohol. The specific stereochemical outcome is therefore predictable by analyzing the steric fit of the substrate's larger and smaller substituents within these quadrants.

Asymmetric Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the reduction of prochiral ketones, aldehydes, and imines, using a hydrogen donor molecule like 2-propanol instead of gaseous hydrogen. The this compound system and its analogues are exceptionally proficient in catalyzing these transformations with high activity and enantioselectivity.

Complexes of the class cis-[RuCl2(diphosphine)(ampy)] are highly active catalysts for the transfer hydrogenation of a wide array of ketones. acs.org Using 2-propanol as the hydrogen source in the presence of a base (such as NaOH or KOH), these catalysts can quantitatively reduce various dialkyl, diaryl, and alkyl-aryl ketones to their corresponding chiral alcohols. acs.org The reactions are characterized by remarkably high rates and excellent enantioselectivities. acs.org

The catalyst system demonstrates broad substrate scope. For instance, derivatives containing chiral diphosphines achieve rapid and highly enantioselective reduction of methyl-aryl ketones, yielding enantiomeric excesses (ee) up to 94%. acs.org These results are often achieved with very low catalyst loadings, highlighting the efficiency of the system. acs.org

Below is a table showcasing the performance of a closely related catalyst, cis-[RuCl2((R,S)-Josiphos)(ampy)], in the asymmetric transfer hydrogenation of various ketones, which is representative of the activity expected from the this compound system. acs.org

| Substrate (Ketone) | Conversion (%) | ee (%) | TOF (h⁻¹) at 50% conv. |

| Acetophenone (B1666503) | >98 | 94 (R) | 110,000 |

| 4-Chloroacetophenone | >98 | 92 (R) | 220,000 |

| 4-Methoxyacetophenone | >98 | 93 (R) | 160,000 |

| 2-Acetylthiophene | >98 | 91 (R) | 400,000 |

| Cyclohexyl methyl ketone | >98 | 85 (R) | 18,000 |

| Benzylacetone | >98 | 80 (R) | 24,000 |

Data derived from studies on cis-[RuCl2((R,S)-Josiphos)(ampy)] in 2-propanol with NaOH base. acs.org

A key feature of ruthenium-based transfer hydrogenation catalysts is their ability to exhibit chemoselectivity, preferentially reducing one functional group in the presence of another. In molecules containing both aldehyde and ketone moieties, the aldehyde group is typically reduced more readily.

Studies on related Ru(II) complexes have shown that the aldehyde moiety is the first to be reduced in the transfer hydrogenation of α-alkyl-β-ketoaldehydes. mdpi.com This preferential reduction leads to the in situ formation of a hydroxy-ketone intermediate, which can then be further reduced. mdpi.com This inherent selectivity makes these catalysts valuable for synthetic routes where the controlled reduction of an aldehyde in the presence of a ketone is required. The higher reactivity of aldehydes compared to ketones allows for selective transformations under mild conditions, preserving the ketone functionality for subsequent reactions. mdpi.com

Chiral Ru(II) complexes containing both a diphosphine and a diamine-type ligand, such as this compound, are unique in their ability to catalyze asymmetric reductions via two distinct mechanistic pathways: asymmetric hydrogenation (AH) using molecular hydrogen (H₂) and asymmetric transfer hydrogenation (ATH) using a hydrogen donor like 2-propanol. The choice between these two methods and their relative effectiveness is highly dependent on the substrate and the reaction conditions.

For certain substrates, such as pinacolone, asymmetric hydrogenation in ethanol (B145695) under an H₂ atmosphere at room temperature provides the chiral alcohol with very high enantioselectivity (97-98% ee). echochemical.com In this case, the reaction proceeds primarily through the AH cycle, where H₂ is the hydride source. echochemical.com

Quantitative Evaluation of Catalytic Efficiency: Turnover Frequencies (TOF) and Turnover Numbers (TON)

The efficiency of a catalyst is quantitatively measured by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the turnover rate per unit of time (typically expressed in h⁻¹).

The family of cis-[RuCl2(diphosphine)(ampy)] catalysts are among the most active reported for the transfer hydrogenation of ketones, exhibiting exceptionally high TOF values. acs.org For many substrates, TOFs exceeding 100,000 h⁻¹ are common, with some reaching as high as 400,000 h⁻¹. acs.org This indicates an extremely rapid catalytic cycle. Such high frequencies allow for very low catalyst loadings (as low as 0.01 mol%), making the process highly economical and efficient. acs.org

The table below presents TOF and TON data for the transfer hydrogenation of acetophenone catalyzed by various cis-[RuCl2(PP)(ampy)] complexes, illustrating the remarkable efficiency of this catalyst class.

| Diphosphine Ligand (PP) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) at 50% conv. |

| (S,S)-Chiraphos | 0.05 | 2000 | 180,000 |

| (S,S)-Skewphos | 0.05 | 2000 | 200,000 |

| (R,S)-Josiphos | 0.05 | 2000 | 110,000 |

| (R,R)-Diop | 0.05 | 2000 | 80,000 |

Data derived from studies on the transfer hydrogenation of acetophenone in 2-propanol with NaOH. acs.orgmdpi.com

Mechanistic Investigations and Theoretical Frameworks

Elucidation of Proposed Catalytic Cycles in (R)-Tol-BINAP RuCl2 AMPY Systems

The catalytic cycle for ketone hydrogenation by systems analogous to this compound is proposed to involve a metal-ligand bifunctional mechanism. This cycle is initiated by the reaction of the precatalyst with a base and hydrogen gas to form a ruthenium hydride species. This active catalyst then engages the ketone substrate in the key hydrogen transfer step.

A crucial feature of this catalytic system is the lability of certain ligands, which is essential for creating a vacant coordination site for the reaction to proceed. uniud.it The 2-(aminomethyl)pyridine (ampy) ligand plays a significant role, not just as a chiral auxiliary but as an active participant in the catalytic mechanism, demonstrating a strong accelerating effect on the reaction rate. uniud.itresearchgate.net The cycle is completed by the regeneration of the active ruthenium hydride catalyst, allowing for the next turnover.

Table 1: Proposed Steps in the Catalytic Cycle

| Step | Description | Key Species |

|---|---|---|

| 1. Catalyst Activation | The precatalyst reacts with a base and H₂ to form the active 18-electron ruthenium hydride complex. | Ru-H species with a protonated amine on the AMPY ligand. |

| 2. Substrate Interaction | The ketone substrate approaches the active catalyst, forming an outer-sphere complex, typically stabilized by hydrogen bonding. | [Ru-H]•••[O=C] adduct. |

| 3. Hydrogen Transfer | A concerted, outer-sphere transfer of a hydride from the ruthenium (Ru-H) and a proton from the amine ligand (N-H) to the ketone's carbonyl group. | Transition state involving Ru, H, N, H, and the substrate. |

| 4. Product Release | The resulting alcohol product dissociates from the catalyst system. | Ru-amido complex. |

| 5. Catalyst Regeneration | The unsaturated 16-electron Ru-amido complex reacts with H₂ to regenerate the active Ru-hydride catalyst. | Ru-H species. |

Studies on Outer-Sphere Hydrogenation Mechanisms

Evidence strongly supports an outer-sphere mechanism for hydrogenation by these Ru(II)-diamine-diphosphine catalysts. researchgate.net In this pathway, the ketone substrate is never directly bound to the ruthenium metal center. Instead, the transfer of hydrogen occurs while the substrate is in the second coordination sphere. acs.org This mechanism is distinct from classical hydrogenation pathways where substrate coordination to the metal is a prerequisite. The interaction is often facilitated by hydrogen bonding between the N-H group of the ancillary ligand and the carbonyl oxygen of the substrate. Computational studies on similar systems have established that the outer-sphere hydride transfer is a viable and low-energy pathway. acs.org

Concerted Hydrogen and Proton Transfer Pathways: The Role of the Ru-H/N-H Moiety

The efficiency of these catalysts is largely attributed to the concept of metal-ligand bifunctional catalysis. acs.org The key step in the catalytic cycle is the concerted transfer of a hydride (H⁻) from the metal and a proton (H⁺) from the protonated amine of the AMPY ligand to the carbonyl carbon and oxygen, respectively. acs.org This simultaneous, synergistic transfer via a six-membered pericyclic transition state (involving Ru-H, N-H, and C=O) presents a lower energy barrier compared to a stepwise transfer. The presence of the Ru-H/N-H moiety is therefore fundamental to the high catalytic activity, as it provides a low-energy pathway for the reduction of the polar C=O bond. acs.org The charge of the hydride-amine complex is a critical factor; neutral complexes are often more reactive in transferring their proton/hydride couple to a ketone in the outer sphere compared to their cationic counterparts. acs.org

Impact of Ligand Field and Stereoelectronic Properties on Reactivity and Enantioselectivity

The reactivity and enantioselectivity of the this compound catalyst are profoundly influenced by the stereoelectronic properties of its ligands.

AMPY (2-(aminomethyl)pyridine): The AMPY ligand is not merely a spectator. As discussed, its amine group actively participates in the proton transfer step. The electronic properties of the pyridine (B92270) ring can influence the acidity of the N-H proton, which is a key parameter in the concerted transfer mechanism. The coordination of the NH₂-moiety is crucial for establishing the bifunctional Ru-H/N-H unit. researchgate.net The combination of the rigid, chiral diphosphine (Tol-BINAP) and the flexible, functional diamine (AMPY) is critical for achieving high rates and excellent enantioselectivities.

Computational Chemistry and Density Functional Theory (DFT) in Reaction Pathway Analysis

Computational methods, particularly Density Functional Theory (DFT), have been indispensable in elucidating the reaction mechanisms of these complex catalytic systems. DFT calculations allow researchers to map the potential energy surface of the entire catalytic cycle, providing critical insights that are often difficult to obtain experimentally. acs.orgacs.org

Through DFT, the structures of intermediates and, most importantly, transition states can be modeled. This allows for the calculation of activation energy barriers for different proposed pathways, thereby identifying the most kinetically favorable route. For ruthenium-based hydrogenation catalysts, DFT studies have provided strong support for the outer-sphere, concerted Ru-H/N-H bifunctional mechanism by demonstrating that it has a low free energy barrier. acs.org These computational models can also rationalize the origins of enantioselectivity by comparing the transition state energies for the pathways leading to the (R) and (S) products.

Table 2: Representative DFT-Calculated Relative Free Energies for a Model Ketone Hydrogenation

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated active catalyst, H₂, and ketone. | 0.0 |

| Transition State (H₂ activation) | H₂ molecule coordinating to the Ru-amido complex. | +10 to +15 |

| Ru-Hydride Intermediate | The active 18e⁻ catalyst formed after H₂ splitting. | -5 to -10 |

| Transition State (H-transfer) | The six-membered outer-sphere transition state for H⁻/H⁺ transfer. | +12 to +18 |

| Products | Regenerated Ru-amido complex and alcohol product. | -15 to -25 |

Note: Values are illustrative, based on data for similar Ru(II) bifunctional catalysts, and represent the general energetic profile of the reaction. acs.org

Catalyst Development, Optimization, and Engineering

Ligand Rational Design and Structural Modifications for Enhanced Performance

The modular nature of the Ru(II)-diphosphine-diamine framework allows for systematic improvements through the targeted modification of both the diphosphine and the amine-based ligands.

While (R)-Tol-BINAP, with its 4-tolyl substituents on the phosphorus atoms, is a highly effective chiral ligand, research has shown that further tuning of the electronic and steric properties of the biaryl phosphine (B1218219) backbone can lead to improved enantioselectivity. The substitution pattern on the aryl groups of the BINAP framework is critical for achieving high levels of stereochemical control.

Computational studies, specifically using density functional theory, have been employed to investigate the hydrogenation of model substrates like acetophenone (B1666503). These studies reveal that the steric bulk of the diphosphine ligand significantly influences the activation energy difference between the pathways leading to the (R) and (S) alcohol products. For instance, ligands such as XylBINAP, which feature 3,5-dimethylphenyl groups, create a more defined chiral pocket around the metal center compared to the standard BINAP. rsc.org This increased steric hindrance is crucial for enhancing enantioselectivity. Similarly, DM-BINAP, with 3,5-dimethylphenyl substituents, has proven to be a very efficient ligand for the hydrogenation of various ketones. thieme-connect.com

Comparative studies have demonstrated that for certain substrates, substituted BINAP derivatives like Tol-BINAP or XylBINAP are necessary to achieve optimal enantioselectivities, outperforming the parent BINAP ligand. acs.org The choice of diphosphine ligand is therefore a key variable in tailoring the catalyst for a specific transformation.

| Diphosphine Ligand | Key Structural Feature | Effect on Catalysis (General) |

|---|---|---|

| BINAP | Phenyl groups on phosphorus | Baseline for enantioselectivity, often lower than substituted derivatives. acs.org |

| Tol-BINAP | 4-Tolyl groups on phosphorus | Improved enantioselectivity over BINAP for many ketone substrates due to increased steric bulk. rsc.org |

| XylBINAP | 3,5-Dimethylphenyl groups on phosphorus | Often provides higher enantioselectivity than Tol-BINAP due to greater steric hindrance, creating a more defined chiral pocket. rsc.org |

| DM-BINAP | 3,5-Dimethylphenyl groups on phosphorus | Acts as a very efficient ligand for the enantioselective hydrogenation of unfunctionalized and cyclic ketones. thieme-connect.com |

The amine-based ligand, such as AMPY (2-aminomethylpyridine), plays a pivotal role in the catalytic cycle, particularly through the N-H functionality which is believed to participate in a metal-ligand bifunctional mechanism. acs.org Consequently, modifications to this ligand's structure can dramatically alter both the catalyst's reactivity and the stereochemical outcome of the reaction.

Research into the asymmetric hydrogenation of acetophenone using Ru(II) catalysts with (S)-TolBINAP and a variety of chiral 1,2-diamines has shown that the N-substituents of the diamine have a profound effect on both the degree and the sense of enantioselectivity. For example, replacing one NH2 group of (S,S)-diphenylethylenediamine (DPEN) with an N(CH3)2 group to form N,N-dimethyl-1,2-diphenylethylenediamine (DMDPEN) causes a dramatic shift. The (S)-TolBINAP/(S,S)-DPEN-Ru catalyst yields (R)-1-phenylethanol with 82% ee, whereas the (S)-TolBINAP/(S,S)-DMDPEN-Ru catalyst gives the same product in only 22% ee. nih.gov

Conversely, using the diastereomeric (S)-TolBINAP/(R,R)-DMDPEN catalyst results in the (S)-alcohol with 79% ee. An even more effective ligand was found to be (R)-N,N-dimethyl-1-(2-pyridyl)ethylamine (DMAPEN), a derivative structurally similar to AMPY. The (S)-TolBINAP/(R)-DMAPEN-Ru catalyst achieved a high enantioselectivity of 91% ee for the (S)-alcohol product. nih.gov These findings highlight that a judicious combination of the chirality and structure of both the diphosphine and the diamine ligand is essential for achieving superior catalytic performance.

| Diamine Ligand paired with (S)-TolBINAP | Substrate | Product Configuration | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| (S,S)-DPEN | Acetophenone | R | 82% | nih.gov |

| (S,S)-DMDPEN | Acetophenone | R | 22% | nih.gov |

| (R,R)-DMDPEN | Acetophenone | S | 79% | nih.gov |

| (R)-DMAPEN | Acetophenone | S | 91% | nih.gov |

Optimization of Reaction Parameters for (R)-Tol-BINAP RuCl2 AMPY Catalysis

Beyond ligand design, the performance of the this compound catalyst is highly dependent on the reaction conditions. Fine-tuning parameters such as the solvent, additives, temperature, and hydrogen pressure is crucial for maximizing catalytic activity and enantioselectivity.

The choice of solvent can significantly influence the rate and selectivity of hydrogenation reactions. For Ru-BINAP catalyzed hydrogenations, alcoholic solvents are commonly employed. Studies on the hydrogenation of geraniol (B1671447) using various Ru-BINAP catalysts have shown a clear trend in reaction rates depending on the alcohol used. The rate was observed to decrease in the order: methanol (B129727) > ethanol (B145695) > 1-propanol (B7761284) > 2-propanol. rsc.orgabo.fi This suggests that less sterically hindered alcohols may facilitate faster reaction kinetics. However, in that particular study, the enantiomeric excess was found to be largely independent of the solvent choice. rsc.orgabo.fi In contrast, for the hydrogenation of β-keto esters, solvent polarity and the ability to form hydrogen bonds can play a more significant role in influencing enantioselectivity. dntb.gov.ua

The activation of Ru(II)-diphosphine-diamine precatalysts often requires the addition of a base. The base is believed to promote the formation of the active RuH2 species from the precatalyst. nih.gov The hydrogenation of ketones is significantly accelerated by the presence of an alkaline base, such as potassium tert-butoxide (t-C4H9OK). acs.org

The concentration of the base is a critical parameter. Studies on the hydrogenation of acetophenone have shown that the reaction rate initially increases dramatically with an increase in base concentration. However, beyond an optimal concentration, the rate begins to decrease. acs.org This indicates that a precise amount of base is required for maximal activity. While the base is crucial for the reaction rate, mechanistic studies have revealed that the enantioselectivity of the reaction is generally unaffected by the presence, type, or concentration of the base. acs.org

Temperature and hydrogen pressure are fundamental parameters in any hydrogenation reaction. For Ru-BINAP catalyzed systems, these variables can affect both the reaction rate and, in some cases, the enantioselectivity. Generally, increasing the temperature leads to a higher reaction rate, but it can sometimes have a detrimental effect on enantioselectivity. liv.ac.uk

The effect of hydrogen pressure can be more complex. In the hydrogenation of geraniol, both the reaction rate and the enantioselectivity were found to increase with rising hydrogen pressure. rsc.org However, detailed mechanistic studies on ketone hydrogenation have shown a dual-mechanism behavior. In the absence of a base, the reaction rate is largely independent of H2 pressure (in the 1-16 atm range). In contrast, when a base is present, the rate is accelerated by increasing H2 pressure. acs.org Importantly, for this system, the enantioselectivity was found to be independent of the hydrogen pressure, suggesting that the stereochemistry-determining step is not sensitive to the concentration of dissolved hydrogen. acs.orgharvard.edu This robustness allows for the use of higher pressures to achieve faster reaction rates without compromising the optical purity of the product. For instance, a highly productive hydrogenation of acetophenone was achieved at 45 atm of hydrogen, reaching a turnover number of 2,400,000. iupac.org

| Parameter | Condition | Effect on Rate | Effect on Enantioselectivity (ee%) | Reference |

|---|---|---|---|---|

| Solvent | Methanol | Fastest among common alcohols | Often independent of the alcohol used | rsc.orgabo.fi |

| 2-Propanol | Slower than methanol/ethanol | |||

| Base (t-C4H9OK) | Absent | Slow | Unaffected | acs.org |

| Present (Optimized) | Significantly accelerated | |||

| H2 Pressure (with base) | Low (e.g., 8 atm) | Moderate | Unaffected | acs.orgiupac.org |

| High (e.g., 45 atm) | Increased |

Comparative Analyses and Broader Catalytic Implications

Comparative Studies with Other Established Ruthenium Chiral Hydrogenation Catalysts

The performance of a chiral catalyst is benchmarked by its activity, enantioselectivity, and substrate scope. (R)-Tol-BINAP RuCl₂ AMPY, a member of the Baratta catalyst family, demonstrates notable advantages, particularly in the hydrogenation of sterically demanding ketones, a class of substrates that has posed a significant challenge for many established ruthenium catalysts.

A direct comparison highlights the limitations of earlier, highly successful Noyori-type catalysts. For instance, the hydrogenation of the bulky tert-alkyl ketone, pinacolone (B1678379), using a standard catalyst combination like (S)-Tol-BINAP/(S,S)-DPEN-Ru, results in a low yield (20%) and poor enantiomeric excess (14% ee). nih.gov This inefficiency is attributed to the steric hindrance posed by the tert-butyl group of the substrate, which impedes effective coordination to the catalyst's metal center.

In contrast, the (R)-Tol-BINAP RuCl₂ AMPY catalyst was specifically engineered to overcome this limitation. The replacement of the C₂-symmetric 1,2-diamine ligand (like DPEN) with the less sterically encumbered α-picolylamine (AMPY) is a key design feature. This modification is believed to create a more accessible "pocket" around the ruthenium center, which better accommodates the approach of bulky substrates. nih.gov This structural difference leads to a dramatic improvement in catalytic efficiency for this class of ketones.

The following table provides a comparative overview of catalyst performance for specific substrate types, illustrating the specialized roles of different catalyst systems.

| Catalyst | Substrate Type | Key Advantage | Ref. |

| (R)-Tol-BINAP RuCl₂ AMPY | Sterically hindered tert-alkyl ketones, Acylsilanes | High enantioselectivity and reactivity for bulky substrates where other catalysts fail. | nih.gov |

| RuCl₂[(R)-Tol-BINAP][(R,R)-DPEN] | Simple aromatic ketones | High efficiency for standard substrates but poor performance with sterically hindered ketones. | nih.gov |

| Ru(OTf)(S,S)-TsDPEN | Base-sensitive ketones (e.g., 4-chromanone) | Operates under neutral to slightly acidic conditions, preventing substrate degradation. | nih.gov |

| RuCl₂[(R)-XylSkewphos][(R)-PICA] | Cyclic amino ketones (e.g., 3-quinuclidinone) | High performance leading to commercial-scale synthesis. | nih.gov |

This comparative data underscores that while catalysts like RuCl₂-diphosphine/diamine complexes are exceptionally effective for a wide range of ketones, the targeted design of (R)-Tol-BINAP RuCl₂ AMPY has successfully expanded the utility of ruthenium-catalyzed asymmetric hydrogenation to previously challenging, sterically congested substrates. nih.gov

Contributions of (R)-Tol-BINAP RuCl₂ AMPY to the Noyori-Type Asymmetric Hydrogenation Paradigm

The Noyori-type asymmetric hydrogenation, for which Professor Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001, is a cornerstone of modern organic synthesis. wikipedia.org The paradigm is centered on the concept of metal-ligand bifunctional catalysis, utilizing Ru(II) complexes containing a chiral diphosphine ligand and a chiral diamine ligand. researchgate.net In the catalytic cycle, the ruthenium metal center and the N-H functionality of the diamine ligand work in concert to facilitate the heterolytic cleavage of dihydrogen and the subsequent transfer of a hydride and a proton to the ketone substrate. researchgate.net

(R)-Tol-BINAP RuCl₂ AMPY fits squarely within this paradigm while also representing a significant extension of its principles. It retains the core structural motif: a Ru(II) center, a C₂-symmetric chiral diphosphine (Tol-BINAP), and an amine-containing ligand (AMPY) with a crucial N-H bond. However, its development showcases the adaptability and power of the Noyori framework through rational ligand modification.

The primary contribution of this catalyst is the expansion of the substrate scope of Noyori-type hydrogenation. The initial, highly successful catalysts featuring diamines like DPEN (1,2-diphenylethylenediamine) were less effective for ketones with significant steric bulk adjacent to the carbonyl group. nih.gov The development of the Tol-BINAP/AMPY system demonstrated that by modulating the steric and electronic properties of the amine ligand, the catalyst's active site could be tailored to accommodate these challenging substrates. The use of α-picolylamine (AMPY) instead of a traditional C₂-symmetric diamine was a key innovation that addressed the steric limitations of prior catalysts, enabling the highly enantioselective reduction of tert-alkyl ketones. nih.gov

This work reinforced a critical lesson in catalyst design: the "matching" of the diphosphine and the amine ligand is essential, and the optimal amine is not always a C₂-symmetric diamine. By successfully hydrogenating a class of ketones that were previously poor substrates, the (R)-Tol-BINAP RuCl₂ AMPY catalyst broadened the synthetic utility and applicability of the entire Noyori hydrogenation platform.

Scalability and Potential for Industrial Catalytic Processes

The transition of a catalytic system from a laboratory curiosity to an industrial process depends on several factors, including catalyst activity (turnover number and frequency), stability, cost, and the ability to operate under practical conditions. Asymmetric hydrogenation is a mature technology widely used in the pharmaceutical and fine chemical industries due to its high atom economy and efficiency. nih.gov

Noyori-type catalysts are particularly well-suited for industrial applications due to their exceptionally high efficiency. They can operate at very low catalyst loadings, with substrate-to-catalyst ratios (S/C) often in the thousands or even higher, which is economically critical given the cost of ruthenium and chiral ligands. nih.govnih.gov

While specific large-scale production data for (R)-Tol-BINAP RuCl₂ AMPY is not publicly detailed, the general scalability of related Noyori-type catalysts is well-documented. For example, the asymmetric hydrogenation of 4-chromanone (B43037) using a related p-cymene/TsDPEN-Ru catalyst has been successfully performed on a 2.4 kg scale, demonstrating the robustness of this catalyst class under process conditions. nih.govnih.gov

The potential of (R)-Tol-BINAP RuCl₂ AMPY for industrial processes is strongly indicated by several factors:

High Efficiency for High-Value Substrates: Its unique ability to reduce sterically hindered ketones with high enantioselectivity provides an efficient route to valuable chiral building blocks that are difficult to synthesize by other means.

Operational Conditions: These hydrogenations typically run under moderate hydrogen pressures and temperatures, which are manageable in standard industrial reactors.

Proven Ligand Class: The BINAP and Tol-BINAP ligands are foundational in asymmetric catalysis and their synthesis and handling are well understood.

Furthermore, the commercialization of a process utilizing the closely related XylSkewphos/PICA-Ru catalyst for the synthesis of an intermediate for 3-quinuclidinone highlights the industrial viability of catalysts employing the picolylamine ligand structure. nih.gov This precedent suggests that (R)-Tol-BINAP RuCl₂ AMPY, which solves a different but equally important synthetic challenge, possesses strong potential for similar scalability and adoption in industrial catalytic processes.

Q & A

Q. What are the primary catalytic applications of (R)-Tol-Binap RuCl₂ AMPY in asymmetric hydrogenation?

(R)-Tol-Binap RuCl₂ AMPY is a chiral ruthenium catalyst widely used in asymmetric hydrogenation of ketones, β-ketoesters, and α-amino-β-ketoesters. Its Tol-Binap ligand provides a sterically hindered chiral environment, enabling high enantioselectivity (up to 98% ee) in reactions such as the reduction of cyclic ketones to chiral alcohols . For example, in the hydrogenation of tetrahydro-5-quinolone, this catalyst achieves 98% ee when paired with (R,R)-1,2-diphenylethylenediamine . Methodologically, researchers should prioritize substrates with electron-withdrawing groups (e.g., esters) to maximize yield and selectivity .

Q. How does the Tol-Binap ligand influence stereochemical outcomes in (R)-Tol-Binap RuCl₂ AMPY-catalyzed reactions?

The Tol-Binap ligand’s axial chirality and p-tolyl substituents create a rigid, chiral pocket around the ruthenium center, directing substrate binding to favor specific enantiomers. For instance, in the hydrogenation of α-amino-β-ketoesters, the (R)-Tol-Binap configuration produces anti-β-hydroxy-α-amino acids with 95% ee in dichloromethane . Researchers should analyze ligand-substrate steric interactions using computational modeling (e.g., DFT) to predict stereochemical outcomes .

Q. What are the standard reaction conditions for achieving high turnover numbers (TON) with this catalyst?

Optimal conditions include hydrogen pressures of 1.01 MPa, temperatures between 24–30°C, and polar aprotic solvents like dichloromethane or ethanol. The addition of a base (e.g., t-BuOK) is critical for activating the catalyst, achieving TONs exceeding 100,000 in ketone reductions . For reproducibility, ensure rigorous exclusion of oxygen and moisture, as the catalyst is air-sensitive .

Advanced Research Questions

Q. How can solvent polarity and substrate steric effects be balanced to optimize enantiomeric excess (ee) and yield?

Dichloromethane enhances enantioselectivity (e.g., 95% ee for α-amino-β-ketoesters) but reduces yield due to poor substrate solubility. Mixing polar solvents (e.g., methanol) with non-polar co-solvents or using bulky ester substrates (e.g., benzyl esters) improves yield without compromising selectivity . Advanced studies should employ Design of Experiments (DoE) to map solvent/substrate combinations .

Q. What strategies resolve conflicting enantioselectivity data across substrate classes?

Contradictions arise from competing steric and electronic effects. For example, α,β-unsaturated carbonyl substrates show lower ee values (80%) compared to cyclic ketones (98%) due to competing π-π interactions . Researchers should conduct kinetic isotope effect (KIE) studies and in-situ spectroscopy (e.g., NMR) to identify rate-limiting steps and intermediate binding modes .

Q. How can ligand modifications enhance catalytic efficiency for non-polar substrates?

Systematic ligand tuning (e.g., replacing AMPY with 8-aminoquinoline) alters the catalyst’s electronic profile, improving activity for sterically hindered substrates. For instance, switching to MeO-BIPOP ligands increases ee from 82% to 98% in cholesterol ester transfer protein precursor synthesis . High-throughput screening of ligand libraries is recommended for rapid optimization .

Q. What methodologies validate the kinetic behavior of (R)-Tol-Binap RuCl₂ AMPY in continuous-flow systems?

Microreactor studies under varying H₂ pressures (0.5–5 MPa) and residence times (1–30 min) reveal pseudo-first-order kinetics. Coupled with online HPLC monitoring, this approach identifies mass transfer limitations in scaled-up reactions . Researchers should correlate turnover frequency (TOF) with catalyst loading to minimize deactivation .

Data Analysis and Contradiction Resolution

- Handling Low Yields in High-Selectivity Reactions : Use biphasic solvent systems (e.g., H₂O/CH₂Cl₂) to improve substrate solubility while retaining selectivity .

- Addressing Inconsistent ee Values : Perform enantiomeric excess assays (e.g., chiral GC/HPLC) with internal standards to rule out measurement artifacts .

- Mitigating Catalyst Deactivation : Introduce stabilizing additives (e.g., NH₄PF₆) to prevent Ru aggregation, as confirmed by TEM/XAS studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.